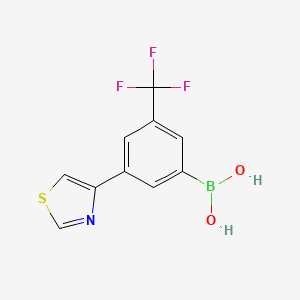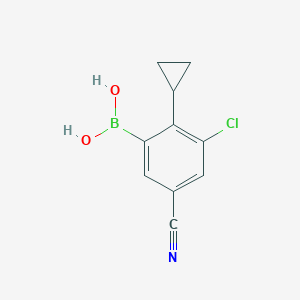
(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H9BClNO2 and a molecular weight of 221.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, cyano, and cyclopropyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput . This method ensures efficient production with minimal waste and high yields.
化学反応の分析
Types of Reactions
(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro and cyano groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学的研究の応用
(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism of action of (3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the chloro, cyano, and cyclopropyl groups.
(4-Chloro-3-cyanophenyl)boronic Acid: Similar structure but without the cyclopropyl group.
(3-Cyano-4-methylphenyl)boronic Acid: Contains a methyl group instead of a chloro group.
Uniqueness
(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chloro, cyano, and cyclopropyl groups enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .
特性
分子式 |
C10H9BClNO2 |
|---|---|
分子量 |
221.45 g/mol |
IUPAC名 |
(3-chloro-5-cyano-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BClNO2/c12-9-4-6(5-13)3-8(11(14)15)10(9)7-1-2-7/h3-4,7,14-15H,1-2H2 |
InChIキー |
JNCXFRXBZVPGBG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1C2CC2)Cl)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



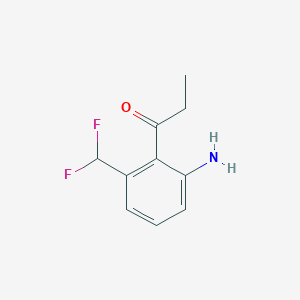
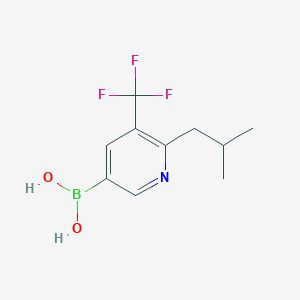
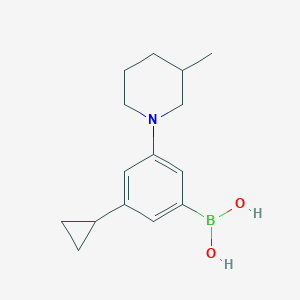
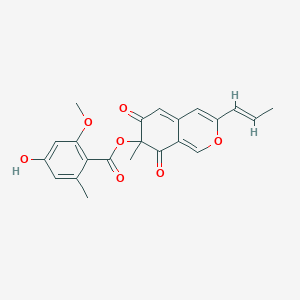
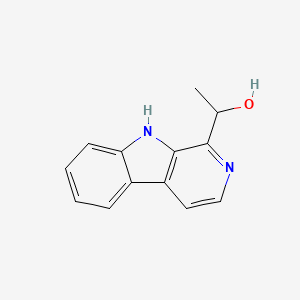
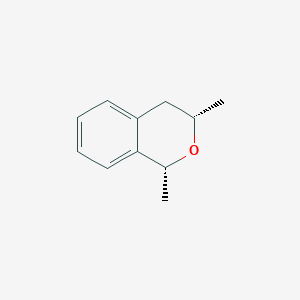
![(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14077817.png)
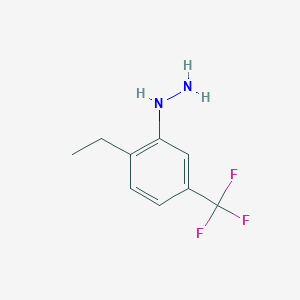
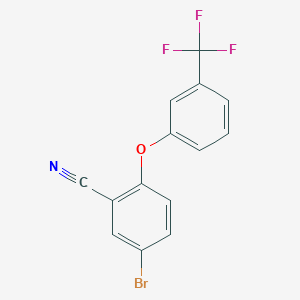
![Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B14077839.png)
![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)
